methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate
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Overview
Description
Methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyrazine Ring: The pyrazine ring can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate involves its interaction with specific molecular targets. The pyrrolidine and pyrazine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Pyrazine Derivatives: Compounds like pyrazine-2-carboxylic acid and pyrazine-2,3-dicarboxylic acid share the pyrazine ring structure.
Uniqueness
Methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate is unique due to the combination of its pyrrolidine and pyrazine rings with a benzoate ester. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Biological Activity
Methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate is a complex organic compound with potential biological activities that have been explored in various studies. This article provides an overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including a pyrrolidine ring, a pyrazine moiety, and a benzoate ester. Its molecular formula is C17H17N3O4, and it has a melting point of 244-246°C.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The structural components allow it to bind effectively to these targets, potentially inhibiting their activity or altering their function.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Binding: It could interact with receptors that mediate cellular responses, influencing signaling pathways.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human tumor cell lines at nanomolar concentrations.
Case Study:
A study assessed the compound's cytotoxic effects on breast cancer cells (MDA-MB-231) and prostate cancer cells (DU145). Results indicated that the compound reduced cell viability significantly, with an IC50 value in the low micromolar range, suggesting strong antitumor potential.
Antimicrobial Activity
Preliminary investigations have also suggested antimicrobial properties. The compound was tested against several bacterial strains, showing promising results in inhibiting growth. This aspect is crucial for developing new antibiotics or adjunct therapies for infections.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared to similar compounds:
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate | Structure | Antitumor | <10 |
Other Pyrrolidine Derivatives | Structure | Variable | 10 - 50 |
Pyrazine Derivatives | Structure | Antimicrobial | 5 - 20 |
Research Findings
Recent studies have focused on elucidating the pharmacokinetics and metabolism of this compound. Understanding how this compound is processed within biological systems is essential for determining its therapeutic potential and safety profile.
Pharmacokinetics
Pharmacokinetic studies revealed that the compound undergoes rapid metabolism, which may affect its bioavailability and efficacy. Further investigations are needed to optimize its formulation for enhanced therapeutic outcomes.
Properties
IUPAC Name |
methyl 2-[3-(3-cyanopyrazin-2-yl)oxypyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-25-18(24)14-5-3-2-4-13(14)17(23)22-9-6-12(11-22)26-16-15(10-19)20-7-8-21-16/h2-5,7-8,12H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFDJRIVDKMUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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